molecular formula C8H10Cl3N B591826 (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride CAS No. 1212307-96-4

(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride

Cat. No. B591826
M. Wt: 226.525
InChI Key: LTTRKULQEVDRNO-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, other names it might be known by, and its classification or type.



Synthesis Analysis

This involves understanding how the compound is made. It could be synthesized in the lab using various chemical reactions or it could be extracted from natural sources.



Molecular Structure Analysis

This involves understanding the compound’s molecular structure, including the arrangement of atoms and the types of bonds between them.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This could include its reactivity, what types of reactions it undergoes, and what products are formed.



Physical And Chemical Properties Analysis

This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Characterization

(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride has been utilized in various synthetic and characterization studies due to its unique chemical structure. For instance, a series of chalcones possessing N-substituted ethanamine were synthesized, where (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride played a role in the aldol condensation reaction. These compounds exhibited significant antiamoebic activity and were screened for their cytotoxicity against non-small cell lung cancer cell line A549, demonstrating the potential for therapeutic applications (Zaidi et al., 2015).

Biotransformation Studies

Biotransformation processes have employed (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride as a substrate or intermediate. For example, a study described the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol using a specific Acinetobacter sp. isolate. This process highlighted the enantioselective synthesis of a chiral intermediate with high yield and purity, demonstrating the compound's utility in the production of antifungal agents (Miao et al., 2019).

Enzymatic Synthesis

Enzymatic synthesis methods have also been developed using (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride as a key intermediate. For instance, an efficient synthesis and practical resolution of this compound were described as a crucial step in the production of cinacalcet hydrochloride, highlighting its significance in the pharmaceutical industry for treating conditions such as secondary hyperparathyroidism (Mathad et al., 2011).

Environmental Applications

Research into environmental remediation has also utilized derivatives of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride. For example, the removal of 2,4-dichlorophenol from wastewater using immobilized horseradish peroxidase demonstrated the compound's role in environmental clean-up efforts, showing its versatility beyond medicinal chemistry (Wang et al., 2015).

Drug Synthesis and Development

Finally, (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride has been a valuable intermediate in the synthesis of various pharmaceuticals. Its applications range from the synthesis of novel antiobesity drugs, like lorcaserin hydrochloride, to the production of key intermediates for painkillers and neuromodulators, showcasing the compound's broad utility in drug development and synthesis (Zhu et al., 2015).

Safety And Hazards

This involves understanding the safety precautions that need to be taken when handling the compound, as well as its potential hazards to health and the environment.


Future Directions

This involves understanding the current state of research on the compound and where future research might be headed. This could include potential applications, unresolved questions, or new methods of synthesis.


I hope this helps! If you have any specific questions about these topics, feel free to ask!


properties

IUPAC Name

(1R)-1-(3,4-dichlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTRKULQEVDRNO-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.